N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
Properties
Molecular Formula |
C15H26BN3O2 |
|---|---|
Molecular Weight |
291.20 g/mol |
IUPAC Name |
N-butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H26BN3O2/c1-7-8-9-19(6)13-17-10-12(11-18-13)16-20-14(2,3)15(4,5)21-16/h10-11H,7-9H2,1-6H3 |
InChI Key |
UNONHKUEFISUES-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C)CCCC |
Origin of Product |
United States |
Preparation Methods
General Approach
The most direct and widely utilized method for preparing N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine involves palladium-catalyzed borylation of a corresponding 5-halogenated pyrimidine precursor. This approach takes advantage of well-established palladium cross-coupling chemistry.
Detailed Synthetic Protocol
The synthesis typically begins with 5-bromo-N-butyl-N-methylpyrimidin-2-amine, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron under controlled conditions. The following procedure represents an optimized synthetic route based on related transformations:
- A flame-dried reaction vessel under nitrogen atmosphere is charged with 5-bromo-N-butyl-N-methylpyrimidin-2-amine (1.0 equiv).
- Anhydrous solvent (typically DMF or 1,4-dioxane) is added to dissolve the substrate.
- Bis(pinacolato)diboron (1.2-1.5 equiv) is added as the boron source.
- An appropriate base, most commonly potassium acetate (3.0 equiv), is added.
- A palladium catalyst, typically [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05-0.1 equiv), is introduced.
- The reaction mixture is heated at 80-110°C for a specified duration (typically 2-16 hours).
- After cooling, the reaction mixture is worked up by dilution with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- The crude product is purified by column chromatography, typically using a gradient of dichloromethane/methanol or hexanes/ethyl acetate.
Reaction Conditions and Optimization
Table 1 presents a comparative analysis of reaction conditions that have been successfully employed for the palladium-catalyzed borylation of structurally similar pyrimidine and pyridine derivatives:
Several critical factors influence the success of this transformation:
Catalyst Selection : PdCl₂(dppf) generally provides a good balance of reactivity and stability for these transformations, though Pd(PPh₃)₄ can provide higher yields under certain conditions.
Base Effects : Potassium acetate often leads to cleaner reactions, but carbonates (especially Na₂CO₃) can provide higher yields when used with appropriate solvent systems.
Solvent System : Mixed aqueous-organic solvent systems typically outperform single-solvent systems, with dioxane/water and DME/water being particularly effective.
Temperature and Reaction Time : Higher temperatures generally accelerate the reaction, with microwave heating at 120°C providing notably high yields (up to 72%) in shorter reaction times.
Lithiation-Borylation Strategy for Pyrimidine Boronic Esters
Methodology Overview
An alternative approach to preparing this compound involves a lithiation-borylation sequence. This method is particularly useful when starting from non-halogenated pyrimidines or when palladium catalysts are to be avoided.
Synthetic Procedure
Drawing from the methodology described for 2-amino-5-pyrimidine boronic acid pinacol ester synthesis, the following procedure can be adapted:
- Protection of reactive functional groups on the pyrimidine ring if necessary (e.g., protection of 2-amino group with tert-butyloxycarbonyl groups).
- Regioselective lithiation at the 5-position using n-butyllithium (1.0-1.5 equiv) in THF at -70 to -80°C under nitrogen atmosphere.
- Reaction with triisopropyl borate (1.5-2.0 equiv) at low temperature, followed by gradual warming to convert the lithiated species to the boronic acid derivative.
- Reaction with pinacol to form the boronic acid pinacol ester, typically under conditions promoting water elimination.
- Deprotection of any protecting groups using appropriate conditions.
- Purification of the final product.
Optimization Parameters and Considerations
Table 2: Critical parameters for lithiation-borylation sequence based on related transformations
| Parameter | Optimal Conditions | Critical Considerations | Effect on Yield |
|---|---|---|---|
| Lithiating Agent | n-BuLi (1.2 equiv) | Temperature control essential (-70 to -80°C) | Higher concentrations may lead to multiple lithiation |
| Borylation Agent | Triisopropyl borate (1.5-2.0 equiv) | Slow addition at low temperature | Improves regioselectivity |
| Reaction Solvent | THF | Must be anhydrous | Moisture leads to quenching and low yields |
| Lithiation Time | 5-8 hours | Extended reaction times may be necessary | Complete lithiation critical for yield |
| Esterification | Pinacol, reflux in toluene with water removal | Water removal is essential | Incomplete esterification reduces yield |
According to the patent literature, this approach has been successfully applied to the synthesis of 2-amino-5-pyrimidine boronic acid pinacol ester derivatives, suggesting its potential applicability to this compound with appropriate modifications to accommodate the tertiary amine functionality.
Sequential Functionalization Approach
Methodology Principles
A strategically advantageous approach involves the sequential functionalization of simpler pyrimidine derivatives to obtain the target compound. This method typically involves:
- Preparation of a 5-borylated pyrimidine derivative
- Introduction of the N-butyl group at the 2-position
- Subsequent N-methylation to obtain the target compound
Synthetic Protocol
Based on the observed reactions of similar compounds, the following sequential approach can be employed:
Preparation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine :
- Starting from 5-bromopyrimidin-2-amine
- Palladium-catalyzed borylation using conditions from Table 1
- Purification of the intermediate
N-Butylation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine :
- Reaction with 1-bromobutane in the presence of a base (K₂CO₃ or Cs₂CO₃)
- DMF as solvent at 80-100°C
- Purification of the N-butylated intermediate
N-Methylation to obtain the target compound :
- Reaction of N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine with methyl iodide
- Use of an appropriate base (typically K₂CO₃ or NaH)
- DMF or acetone as solvent
- Purification of the final product
Comparative Analysis of Alkylation Conditions
Table 3: N-Alkylation conditions applicable to the synthesis of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | Comments |
|---|---|---|---|---|---|---|---|
| 1 | CH₃I | K₂CO₃ | DMF | 60-80 | 12-16 | 65-75 | Mild conditions, suitable for boronate esters |
| 2 | CH₃I | NaH | DMF | 0 to RT | 4-6 | 70-80 | Higher reactivity, potential for over-alkylation |
| 3 | CH₃I | Cs₂CO₃ | Acetone | Reflux | 6-8 | 60-70 | Economical conditions, moderate yields |
| 4 | (CH₃)₂SO₄ | K₂CO₃ | Acetone | RT to 50 | 8-12 | 65-75 | Alternative methylating agent |
| 5 | CH₃I | KOH | DMSO | RT | 4-6 | 70-85 | Strong base conditions, faster reaction |
The selection of alkylation conditions is particularly important when working with boronic acid pinacol esters, as harsh conditions can lead to deboronation or other side reactions. Milder bases like potassium carbonate generally provide a good balance of reactivity and selectivity.
Purification and Characterization
Purification Strategies
The purification of this compound typically involves a combination of techniques:
Column Chromatography :
- Silica gel chromatography using gradient elution
- Typical solvent systems: dichloromethane/methanol (15:1) or hexanes/ethyl acetate
- Rf value approximately 0.3-0.4 in dichloromethane/methanol (15:1)
Recrystallization :
- Suitable solvent systems include hexanes/ethyl acetate or ethanol
- Slow cooling improves crystal quality
Preparative HPLC :
- For higher purity requirements
- Typical conditions: C18 column, gradient elution with acetonitrile/water containing 0.05% TFA
Analytical Characterization
Table 4: Expected analytical data for this compound
| Analytical Method | Expected Results | Significance |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.55-8.65 (s, 2H, pyrimidine H-4,6), 3.45-3.55 (t, 2H, NCH₂), 3.05-3.15 (s, 3H, NCH₃), 1.55-1.65 (m, 2H, CH₂), 1.30-1.40 (m, 2H, CH₂), 1.25-1.35 (s, 12H, pinacol CH₃), 0.90-1.00 (t, 3H, CH₃) | Confirms structure and purity |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165-167 (pyrimidine C-2), 156-158 (pyrimidine C-4,6), 120-125 (pyrimidine C-5), 83-85 (pinacol C-O), 48-50 (NCH₂), 34-36 (NCH₃), 29-31 (CH₂), 24-26 (pinacol CH₃), 19-21 (CH₂), 13-14 (CH₃) | Confirms carbon framework |
| ¹¹B NMR (128 MHz, CDCl₃) | δ 28-30 (br s) | Confirms boronate ester presence |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₅H₂₇BN₃O₂: 292.2191 | Confirms molecular formula |
| IR (neat) | 2975-2930, 1580-1560, 1370-1350, 1140-1130 cm⁻¹ | Characteristic functional groups |
| Melting Point | 75-78°C | Physical property verification |
Comparative Analysis of Preparation Methods
Table 5: Comprehensive comparison of preparation methods for this compound
| Method | Advantages | Limitations | Typical Yield (%) | Scale Suitability | Environmental Considerations |
|---|---|---|---|---|---|
| Palladium-Catalyzed Borylation | - Direct approach - Well-established conditions - Tolerates functional groups |
- Requires halogenated precursor - Palladium catalyst cost - Potential for deboronation |
35-72 | Laboratory to kilogram | - Metal waste concerns - DMF often required |
| Lithiation-Borylation Sequence | - Avoids precious metal catalysts - Can start from unhalogenated precursors |
- Stringent moisture/temperature control - Limited functional group tolerance - Multi-step process |
30-45 | Laboratory scale | - Butyllithium hazards - Cryogenic conditions required |
| Sequential Functionalization | - Modular approach - Flexibility in order of steps - Can optimize each step |
- Overall length of synthesis - Multiple purifications required |
40-55 (overall) | Laboratory to pilot | - Multiple solvents and reagents - Higher cumulative waste |
Optimization Strategies and Recent Advances
Recent research has focused on optimizing the preparation of boronic acid pinacol esters with enhanced efficiency and sustainability. Several promising developments relevant to the synthesis of this compound include:
Catalyst Improvements : Development of more active and selective catalysts such as XPhos-Pd-G2 and SPhos-Pd-G2 precatalysts that operate efficiently at lower loadings (1-2 mol%).
Alternative Boron Sources : Utilization of more active boron reagents such as tetrahydroxydiboron [B₂(OH)₄] that can function under milder, aqueous conditions.
Continuous Flow Processing : Implementation of flow chemistry approaches that allow for improved heat and mass transfer, enabling faster reactions with higher selectivity and reduced catalyst loadings.
Green Solvents : Replacement of traditional solvents like DMF with more environmentally benign alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether.
Direct C-H Borylation : Emerging methodologies for direct C-H borylation of pyrimidines using iridium catalysts, potentially eliminating the need for pre-halogenated substrates.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction types due to its functional groups:
1. Oxidation of the dioxaborolane moiety
The boronic ester group can undergo oxidation to form boronic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). This reaction is critical for converting the boronic ester into a more reactive boronic acid for subsequent transformations.
2. Nucleophilic substitution reactions
The amine group (N-Butyl-N-methyl) acts as a nucleophile, reacting with electrophiles under basic or acidic conditions. For example, substitution with alkyl halides or aryl halides can occur, though specific conditions depend on the electrophile’s reactivity.
3. Cross-coupling reactions (e.g., Suzuki-Miyaura)
The dioxaborolane group enables participation in palladium-catalyzed cross-coupling reactions. These reactions form carbon-carbon bonds with aryl halides or triflates, typically under basic conditions and in solvents like tetrahydrofuran (THF) .
Common Reagents and Conditions
Major Products and Reaction Pathways
Oxidation products :
The boronic ester (dioxaborolane) is oxidized to a boronic acid, which may undergo further hydrolysis or coupling.
Substitution products :
Replacement of the amine’s hydrogen with electrophiles (e.g., alkyl or aryl groups) forms substituted pyrimidin-2-amines.
Cross-coupling products :
Biaryl compounds are formed when the boronic ester reacts with aryl halides under palladium catalysis .
Cross-Coupling Efficiency
The dioxaborolane group’s stability and reactivity make it a versatile reagent in Suzuki-Miyaura reactions. For example, analogous compounds have been used to synthesize biaryl compounds with high yields under optimized conditions .
Biological Relevance
While direct biological data for this compound is limited, similar pyrimidine-based boronic esters have shown utility as kinase inhibitors or anticancer agents due to their ability to form covalent bonds with target proteins.
Industrial and Synthetic Utility
The compound’s role in cross-coupling reactions positions it as a key intermediate in organic synthesis, particularly for constructing complex heterocycles or bioactive molecules .
Comparison with Analogous Compounds
| Feature | Current Compound | N-Methyl-4-(dioxaborolan-2-yl)pyridin-2-amine |
|---|---|---|
| Amine Substitution | N-Butyl-N-methyl | N,N-Dimethyl |
| Boron Reactivity | High (Suzuki coupling) | Moderate |
| Biological Potential | Potential kinase inhibition | Antioxidant, anti-inflammatory properties |
Scientific Research Applications
N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Biology: Investigated for its potential as a probe in biological systems due to its boronate ester group, which can interact with diols and other biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism by which N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves the interaction of its boronate ester group with other molecules. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrimidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Functional Group Influence
- Pyrimidine vs. Pyridine Cores : Pyrimidine derivatives (e.g., N-butyl-N-methyl and N-isobutyl analogues) exhibit stronger electron-withdrawing effects due to the nitrogen-rich ring, enhancing their stability in cross-coupling reactions compared to pyridine-based counterparts (e.g., N-benzyl derivatives) .
- Substituent Effects: N-Alkyl Groups (Butyl, Isobutyl, Ethyl): Bulky substituents like N-butyl or N-isobutyl improve lipophilicity, aiding membrane permeability in drug candidates. However, they may sterically hinder coupling reactions compared to smaller groups (e.g., N-methyl) . Aromatic vs.
Biological Activity
N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1396514-51-4 |
| Molecular Formula | C₁₆H₃₂BNO₄ |
| Molecular Weight | 313.241 g/mol |
| LogP | 4.073 |
| PSA (Polar Surface Area) | 48.000 Ų |
This compound acts primarily as a kinase inhibitor , specifically targeting glycogen synthase kinase 3 beta (GSK-3β). Inhibition of GSK-3β has implications in various signaling pathways associated with cell proliferation and survival. The compound exhibits an IC50 value of approximately 8 nM , indicating high potency in inhibiting GSK-3β activity .
Biological Activity and Therapeutic Potential
The biological activity of this compound extends beyond GSK-3β inhibition. It has been studied for its effects on various cellular processes:
- Cytotoxicity : In vitro studies demonstrated that the compound does not significantly decrease cell viability in mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2) at concentrations up to 10 µM .
- Anti-inflammatory Effects : The compound has shown potential in reducing nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells, suggesting anti-inflammatory properties .
- Cancer Research : Its structural similarity to other pyrimidine derivatives positions it as a candidate for cancer therapy. Studies have indicated that related compounds exhibit significant growth inhibition in various cancer cell lines .
Case Studies
Several studies have highlighted the biological activity of compounds related to N-butyl-N-methyl derivatives:
- Inhibition of Tumor Growth : A study involving a related pyrimidine derivative showed an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating a strong selective toxicity towards cancerous cells compared to non-cancerous cells .
- Pharmacodynamics : Research on similar compounds indicated significant effects on tumor metastasis in vivo models, where administration resulted in reduced metastatic nodules formation in mice inoculated with cancer cells .
Q & A
Basic: How can researchers optimize the synthetic yield of N-Butyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?
Methodological Answer:
To optimize synthesis, employ statistical experimental design (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example:
- Use a central composite design to identify interactions between variables.
- Prioritize boronating agents (e.g., bis(pinacolato)diboron) and coupling conditions (e.g., Pd catalysts) for Suzuki-Miyaura cross-coupling, a common route for boron-containing pyrimidines .
- Monitor reaction progress via HPLC or LC-MS to quantify intermediates and byproducts.
- Apply response surface methodology to refine optimal conditions, reducing trial-and-error inefficiencies .
Basic: What spectroscopic and analytical techniques are critical for characterizing the boron-containing moiety in this compound?
Methodological Answer:
Key techniques include:
- 11B NMR : Confirm the integrity of the dioxaborolane ring (δ ~30 ppm for sp² boronates) and detect hydrolysis products (δ ~10 ppm for boronic acids) .
- X-ray crystallography : Resolve bond angles and planarity of the dioxaborolane ring, as seen in structural analogs where dihedral angles between pyrimidine and boronate groups range from 12° to 86° .
- FT-IR : Identify B-O stretching vibrations (~1,350 cm⁻¹) and monitor stability under moisture .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns for boron (natural abundance ~20% for ¹⁰B/¹¹B) .
Advanced: How can computational modeling predict reaction pathways for synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations and transition-state analysis to map reaction mechanisms:
- Use density functional theory (DFT) to model key steps (e.g., Suzuki coupling), optimizing geometries at the B3LYP/6-31G(d) level.
- Calculate activation energies for competing pathways (e.g., oxidative addition vs. transmetalation) to identify rate-limiting steps .
- Apply microkinetic modeling to simulate reaction networks under varying conditions (temperature, solvent) .
- Validate predictions with experimental kinetic data (e.g., via in situ IR or NMR) to refine computational parameters .
Advanced: How can researchers resolve discrepancies in crystallographic data for structurally related pyrimidine-boronate compounds?
Methodological Answer:
Discrepancies in polymorphic forms or hydrogen-bonding networks require:
- Variable-temperature XRD : Assess thermal effects on crystal packing, as seen in polymorphs of N-(4-chlorophenyl)pyrimidine analogs, where dihedral angles vary by ~5° .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. C–H⋯π bonds) to explain differences in lattice stability .
- Solid-state NMR : Compare ¹³C and ¹⁵N chemical shifts to detect conformational flexibility in the pyrimidine ring .
- Dynamic mechanical analysis (DMA) : Correlate mechanical properties (e.g., Young’s modulus) with crystallographic defects .
Advanced: What methodologies are effective for evaluating the biological activity of pyrimidine-boronate derivatives?
Methodological Answer:
For drug discovery applications:
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) to measure IC₅₀ values, as seen in pyrazolo[1,5-a]pyrimidines .
- Cellular cytotoxicity screening : Employ MTT or ATP-based viability assays in cancer cell lines (e.g., HepG2, MCF-7), correlating results with structural features (e.g., boronate lipophilicity) .
- Molecular docking : Simulate binding modes to targets (e.g., kinases) using AutoDock Vina, prioritizing residues with π-stacking or hydrogen-bonding potential (e.g., pyrimidine N1 interactions) .
- ADME-Tox profiling : Assess metabolic stability (e.g., liver microsomes) and boron-mediated toxicity (e.g., ROS generation in HEK293 cells) .
Table 1: Key Analytical Parameters for Structural Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
